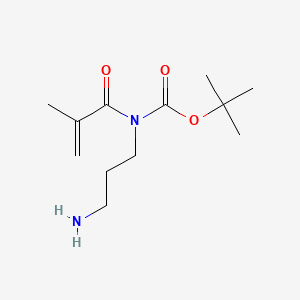

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate

描述

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a methacryloyl moiety, which contribute to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-aminopropyl)(methacryloyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and methacryloyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity . The final product is typically subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .

科学研究应用

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate has a wide range of applications in scientific research:

作用机制

The mechanism of action of tert-Butyl (3-aminopropyl)(methacryloyl)carbamate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . Additionally, the methacryloyl group allows for polymerization reactions, enabling the formation of polymeric networks with unique properties .

相似化合物的比较

Similar Compounds

tert-Butyl (3-aminopropyl)carbamate: Similar structure but lacks the methacryloyl group.

tert-Butyl (3-(methylamino)propyl)carbamate: Contains a methylamino group instead of an aminopropyl group.

tert-Butyl (3-aminopropyl)(acryloyl)carbamate: Similar to the target compound but with an acryloyl group instead of a methacryloyl group.

Uniqueness

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is unique due to the presence of the methacryloyl group, which imparts distinct reactivity and allows for polymerization reactions. This makes it particularly valuable in the synthesis of polymeric materials and in applications requiring specific chemical modifications .

生物活性

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a compound that has garnered attention in the field of biochemistry and drug delivery systems. Its unique structure allows it to participate in various biological activities, making it a subject of interest for researchers exploring its potential applications in therapeutics and drug delivery.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 226.32 g/mol

- CAS Number : 1373253-18-9

- Density : 1.0±0.1 g/cm³

- Melting Point : 22°C (lit.)

- Boiling Point : 271.7°C at 760 mmHg

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures.

The biological activity of this compound primarily stems from its ability to modify cellular interactions and enhance drug delivery mechanisms. It acts as a bioactive agent that can influence membrane permeability and facilitate the transport of therapeutic agents across cell membranes.

-

Membrane Permeabilization :

- Studies have shown that compounds with similar structures can significantly enhance the permeability of bacterial cell membranes, allowing for improved efficacy of antibiotics like clarithromycin against E. coli . This suggests that this compound may exhibit similar properties, potentially acting as a potentiator for antibiotic therapies.

-

Drug Delivery Systems :

- The compound has been explored as part of drug delivery systems (DDS), particularly in pH-responsive formulations. For example, it can be incorporated into hydrophobic polymers that respond to pH changes, allowing for controlled release of drugs within tumor cells . This capability is crucial for targeted therapy, minimizing side effects on healthy tissues.

In Vitro Studies

In vitro studies have demonstrated the following biological activities associated with this compound:

Case Study 1: Antibiotic Potentiation

In a controlled study, this compound was used alongside clarithromycin to evaluate its effect on bacterial cultures. The results indicated a reduction in the minimum inhibitory concentration (MIC) of clarithromycin by up to 128-fold when combined with this compound, showcasing its potential as an antibiotic potentiator .

Case Study 2: Drug Delivery Applications

A recent investigation focused on the use of this compound in creating nanoparticles for drug delivery. The study reported that incorporating this compound into a polymer matrix significantly improved the loading capacity and controlled release profile of doxorubicin in HeLa cells, with minimal cytotoxicity observed in healthy cells .

属性

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(2-methylprop-2-enoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)10(15)14(8-6-7-13)11(16)17-12(3,4)5/h1,6-8,13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACRUIWMDMEPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719240 | |

| Record name | tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-18-9 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-N-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。